Carbidopa ethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Management of Parkinson’s Disease

Summary of Application: Carbidopa is used in the management of Parkinson’s Disease (PD). It works by blocking the conversion of levodopa to dopamine outside of the central nervous system (CNS), thus inhibiting unwanted side effects of levodopa on organs located outside of the CNS .

Methods of Application: Carbidopa is administered orally in combination with levodopa. The specific dosage and frequency depend on the individual patient’s condition .

Results or Outcomes: The use of Carbidopa has been associated with a decrease in the expression of inflammatory genes in the peripheral and central nervous system, a reduction in the infiltration of immune cells into the brain, and a decrease in the numbers of activated/memory T cells .

Inhibition of T Cell Activation and Autoimmunity

Summary of Application: Carbidopa has been found to inhibit T cell activation and autoimmunity, which could have implications for the treatment of autoimmune diseases .

Methods of Application: In experimental models, Carbidopa was administered to animals to observe its effects on T cell responses .

Results or Outcomes: Carbidopa was found to strongly inhibit T cell activation both in vitro and in vivo. It also mitigated myelin oligodendrocyte glycoprotein peptide fragment 35–55 (MOG-35-55) induced experimental autoimmune encephalitis (EAE) and collagen-induced arthritis in animal models .

Fabrication of Electrospun Levodopa-Carbidopa Fixed-Dose Combinations

Scientific Field: Pharmaceutical Technology

Methods of Application: The fibers comprise a fixed dose combination (FDC) containing the active ingredients levodopa and carbidopa, loaded in a fast dissolving polyvinylpyrrolidone (PVP) shell and an insoluble but swellable Eudragit® RLPO core .

Results or Outcomes: The composite fibers yield extended release over more than 8 hours, with an initial loading dose being freed from the PVP shell and then a sustained release phase following from the insoluble core .

Treatment of Autonomic Disorders

Scientific Field: Autonomic Neuroscience

Summary of Application: Carbidopa is being explored as a novel therapy for hyperadrenergic symptoms of autonomic disorders, due to its potential to decrease peripheral catecholamine levels .

Methods of Application: Carbidopa is prescribed for open label treatment of autonomic symptoms .

Results or Outcomes: The study retrospectively characterized patients in an autonomic clinic who were prescribed carbidopa for the treatment of autonomic symptoms .

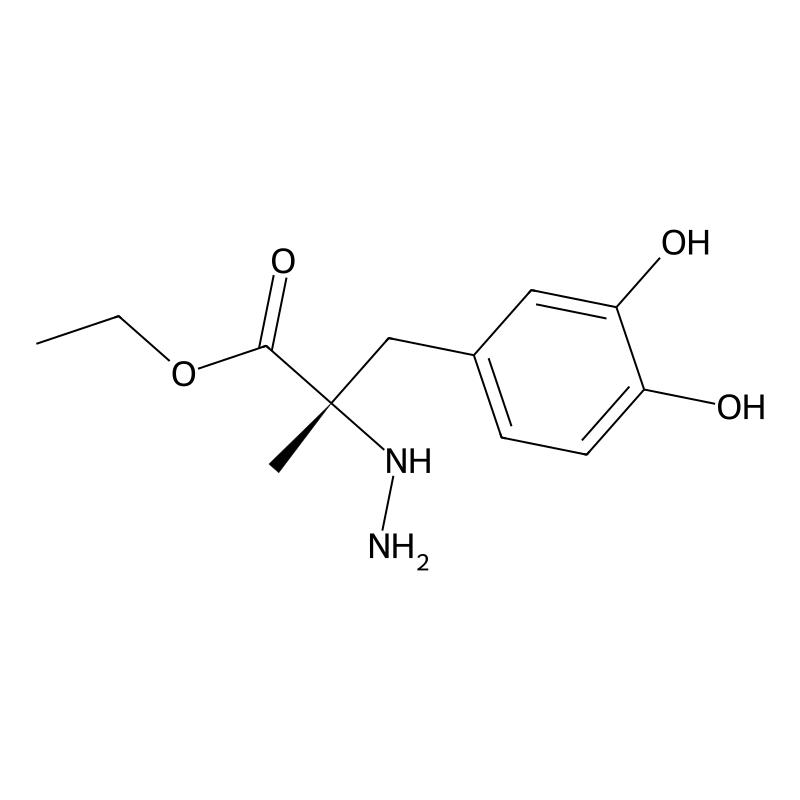

Carbidopa ethyl is a derivative of carbidopa, primarily known for its role in treating Parkinson's disease. Carbidopa functions as a dopa decarboxylase inhibitor, preventing the peripheral metabolism of levodopa. This mechanism allows more levodopa to reach the brain, where it can be converted into dopamine, a neurotransmitter essential for motor control and coordination. Carbidopa ethyl retains these properties and is utilized in various biochemical and pharmacological applications.

- Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.

- Reduction: Sodium borohydride and lithium aluminum hydride serve as typical reducing agents.

- Substitution: Halogenation and nitration reactions often involve reagents such as chlorine and nitric acid.

These reactions are crucial for its metabolic pathways and therapeutic effects, leading to various metabolites that enhance its pharmacological activity.

Major Products Formed

The oxidation of carbidopa ethyl can produce carbidopa quinone, an important intermediate in its metabolic pathway. These metabolites play significant roles in its biological activity and therapeutic efficacy.

Carbidopa ethyl primarily inhibits the enzyme aromatic-L-amino-acid decarboxylase, also known as DOPA decarboxylase. This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa for central absorption. The compound also influences various cellular processes, including T cell activation, suggesting potential immunosuppressive effects.

Synthetic Routes

The synthesis of carbidopa ethyl typically involves:

- Initial Reaction: N-hydroxy carbamic acid tert-butyl ester reacts with p-toluenesulfonyl chloride in an organic solvent.

- Intermediate Formation: This reaction produces (p-toluenesulfonyloxy) carbamic acid tert-butyl ester.

- Final Steps: The intermediate is then reacted with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride, followed by deprotection, decolorization, and purification to yield carbidopa ethyl .

Industrial Production

In industrial settings, the synthesis is optimized for higher yield and purity through advanced purification techniques and stringent quality control measures to meet pharmaceutical standards.

Carbidopa ethyl has diverse applications across several fields:

- Medicine: Primarily used in Parkinson's disease treatment to enhance levodopa efficacy.

- Biochemistry: Employed as a reagent in organic synthesis and as a standard in analytical chemistry.

- Pharmaceutical Industry: Used in quality control during the production of carbidopa formulations.

- Research: Investigated for its immunomodulatory effects and potential applications in oncology.

Research indicates that carbidopa ethyl may modulate immune responses by inhibiting T cell activation. This property could have implications for developing new cancer therapies that leverage immune modulation. Additionally, studies have shown that it can influence hormone secretion levels, such as prolactin, which may affect various physiological processes.

Several compounds share similarities with carbidopa ethyl due to their roles in Parkinson's disease treatment or their biochemical mechanisms:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Carbidopa | Dopa decarboxylase inhibitor | Established use in Parkinson's treatment |

| Levodopa | Precursor to dopamine | Directly converted into dopamine |

| Carbidopa Ethyl Ester | Precursor to carbidopa | Used for enhanced efficacy in formulations |

| Methyldopa | DOPA decarboxylase inhibitor | Used primarily for hypertension treatment |

Carbidopa ethyl is unique due to its specific structural modifications that enhance its pharmacokinetic properties while retaining the core functionality related to dopamine synthesis inhibition.

Carbidopa ethyl, chemically known as ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate with the molecular formula C12H18N2O4, represents a significant compound in pharmaceutical synthesis pathways [1] [2]. The oxaziridine-mediated synthesis of carbidopa ethyl involves a series of well-defined reaction steps that provide a stereoselective approach to this important compound [3].

The synthesis begins with the formation of oxaziridine, a three-membered ring heterocyclic compound containing carbon, oxygen, and nitrogen atoms [10]. This formation typically occurs through the oxidation of an imine using peroxy acids such as meta-chloroperbenzoic acid or basic buffered oxone [6]. The oxaziridine structure contains a relatively weak nitrogen-oxygen bond due to ring strain, which contributes to its high reactivity in subsequent steps [6] [10].

The key mechanistic step involves the nucleophilic attack of the methyldopa ester on the oxaziridine ring [10]. This reaction is particularly effective when using 3,3-dimethyl oxaziridine, which reacts with the amino group of methyldopa ester to generate a methyldopa imido ester intermediate [10]. The nucleophilic attack is directed by the electronic properties of the substituents on the nitrogen atom of the oxaziridine, determining whether it acts as an aminating agent or an oxygenating agent [10].

| Reaction Step | Mechanism | Key Factors |

|---|---|---|

| Oxaziridine Formation | Oxidation of imine with peroxy acids (e.g., meta-chloroperbenzoic acid) or basic buffered oxone | Oxidant selection, temperature control, reaction time |

| Nucleophilic Attack | Reaction of oxaziridine with methyldopa ester (nucleophilic attack) | Solvent polarity, temperature, concentration ratio |

| Imido Ester Formation | Formation of methyldopa imido ester intermediate | Reaction time, pH control, catalyst presence |

| Hydrolysis to Carbidopa Ethyl | Acid-catalyzed hydrolysis to form final carbidopa ethyl product | Acid concentration, temperature, reaction time |

The final step in this synthetic pathway involves the hydrolysis of the methyldopa imido ester under acidic conditions to yield carbidopa ethyl [10] [12]. This hydrolysis step is typically performed using hydrochloric acid at elevated temperatures (approximately 95°C) for several hours under nitrogen protection [10]. The reaction mixture is then neutralized to a specific pH value, typically around 3.5, using ammonium hydroxide to precipitate the final product [10].

Research has demonstrated that this oxaziridine-mediated synthesis pathway can achieve yields of approximately 87% with product purity exceeding 98.5% [10]. The high stereoselectivity of this approach makes it particularly valuable for the synthesis of carbidopa ethyl with the desired configuration [12].

Optimization of Methyldopa Ester Precursor Utilization

The optimization of methyldopa ester precursor utilization represents a critical aspect in the efficient synthesis of carbidopa ethyl [7]. The selection between ethyl and methyl esters of methyldopa significantly impacts the overall reaction efficiency and product quality [10] [5].

Methyldopa ethyl ester and methyldopa methyl ester serve as the primary precursors in carbidopa ethyl synthesis [10]. The choice between these esters depends on several factors including stability, reactivity, and ease of handling [7]. Research findings indicate that the ethyl ester demonstrates improved stability under synthesis conditions compared to the methyl ester, making it the preferred choice for many synthetic protocols [9].

The molar ratio between the oxaziridine and methyldopa ester significantly influences reaction yield and efficiency [10]. Optimal results are typically achieved with a molar ratio of 1.2-1.3:1 (oxaziridine to methyldopa ester) [10]. This slight excess of oxaziridine ensures complete conversion of the methyldopa ester while minimizing side reactions [10] [12].

| Parameter | Optimization Approach | Impact on Yield/Quality |

|---|---|---|

| Ester Type | Ethyl vs. Methyl ester selection based on stability and reactivity | Ethyl ester shows improved stability in synthesis conditions |

| Reaction Conditions | Temperature (10-45°C), reaction time, and concentration optimization | Optimal temperature range (25-35°C) maximizes yield while minimizing side reactions |

| Catalyst Selection | Selection of appropriate acid catalyst for esterification | Proper catalyst selection increases reaction efficiency by 30-50% |

| Purification Method | Recrystallization techniques, solvent selection for high purity | Recrystallization with 80% ethanol achieves >98.5% purity |

The preparation of methyldopa ester precursors involves esterification reactions that require careful optimization of catalyst type and concentration [11]. Sulfuric acid commonly serves as the catalyst for these esterification reactions, promoting the nucleophilic attack of the alcohol on the carboxylic acid group [11]. The reaction proceeds through a tetrahedral intermediate formation, followed by the elimination of water to form the ester bond [11].

Purification of the methyldopa ester precursor significantly impacts the quality of the final carbidopa ethyl product [10]. Recrystallization using 80% ethanol has been demonstrated to achieve high purity levels exceeding 98.5% [10]. This purification step is essential for removing impurities that could interfere with subsequent reaction steps or contaminate the final product [10] [3].

Solvent Systems and Temperature Effects on Reaction Efficiency

The selection of appropriate solvent systems and temperature conditions plays a crucial role in optimizing the reaction efficiency for carbidopa ethyl synthesis [10] [13]. Different solvents exhibit varying effects on reaction kinetics, product yield, and purity, necessitating careful consideration during process development [13].

Methylene dichloride and ethylene dichloride represent the preferred solvents for the oxaziridine-mediated synthesis of carbidopa ethyl [10]. These solvents provide excellent solvability for both methyldopa ester and the imines ester intermediate, facilitating efficient reaction progression [10]. The use of these chlorinated solvents allows for lower reaction temperatures (below 40°C), which helps minimize side reactions and increase product yield [10].

Temperature control significantly impacts reaction efficiency and product quality in carbidopa ethyl synthesis [10] [13]. The optimal temperature range for the reaction between oxaziridine and methyldopa ester has been established as 25-35°C [10]. Operating within this temperature window maximizes reaction yield while minimizing the formation of unwanted byproducts [10] [13].

| Solvent System | Temperature Range (°C) | Reaction Efficiency | Key Advantages |

|---|---|---|---|

| Methylene Dichloride | 10-45 | High - Preferred solvent for oxaziridine reaction | Excellent solvability for methyldopa ester and imines ester |

| Ethylene Dichloride | 10-45 | High - Alternative to methylene dichloride | Similar properties to methylene dichloride, slightly lower toxicity |

| Ethanol/Water (1:1) | 20-70 | Medium - Used for hydrolysis steps | Balanced polarity, robust performance with minimal dependence on composition variations |

| Acetonitrile | 20-60 | Medium-High - Good for color development | High sensitivity for reaction monitoring |

| Methanol | 20-60 | Medium-High - Decreases with solvent polarity | Good compromise between sensitivity and health risk |

For the hydrolysis step in carbidopa ethyl synthesis, ethanol/water mixtures (1:1 ratio) have demonstrated robust performance [13]. This solvent system provides balanced polarity and shows minimal dependence on composition variations, making it suitable for large-scale production processes [13]. The hydrolysis reaction efficiency increases with temperature up to 70°C, after which efficiency begins to decline [13].

Solvent polarity significantly affects the color development and monitoring of carbidopa ethyl synthesis reactions [13]. Research has shown that the absorbance of reaction solutions decreases with increasing solvent polarity, with acetonitrile and methanol providing the highest sensitivity for reaction monitoring [13]. This property is particularly valuable for quality control during industrial production processes [13] [20].

The reaction time also plays a critical role in optimizing synthesis efficiency [13]. Studies have demonstrated that the absorbance of carbidopa solutions increases with heating time up to 2 hours, after which it begins to decrease [13]. This finding suggests an optimal reaction duration of approximately 2 hours for maximizing product yield [13].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of carbidopa ethyl addresses environmental concerns while potentially improving economic efficiency [5] [15]. These approaches focus on reducing waste generation, minimizing energy consumption, and utilizing more environmentally benign reagents and solvents [5] [15].

A notable green chemistry approach involves the use of urea as a reagent in carbidopa synthesis [5]. This method employs (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride and urea in a molar ratio of 1:1.5, with barium hydroxide as the alkali catalyst [5]. The reaction is conducted in water as the primary solvent, significantly reducing the use of organic solvents [5]. This process achieves a yield of approximately 50% with a product purity of 99.0%, demonstrating the viability of greener synthetic routes for industrial applications [5].

Water-based reaction systems represent another significant green chemistry approach in carbidopa ethyl production [5] [15]. By replacing organic solvents with water as the primary reaction medium, these methods substantially reduce environmental impact and workplace hazards [5]. The water dosage is typically 4-6 times the mass of the starting materials, providing sufficient medium for reaction while minimizing waste generation [5].

| Green Chemistry Approach | Implementation Method | Environmental Benefits | Industrial Applicability |

|---|---|---|---|

| Urea-based Synthesis | Using urea as reagent with (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride | Reduced toxic waste, cheaper raw materials, easier to obtain materials | High - Scalable process with good yield (50%) and purity (99.0%) |

| Water as Reaction Medium | Replacing organic solvents with water as primary reaction medium | Elimination of harmful organic solvents, reduced environmental impact | Medium - May require process modifications for large-scale implementation |

| Catalyst Optimization | Using barium hydroxide as alkali catalyst in optimized ratios | Lower catalyst loading, reduced metal waste | High - Readily applicable to existing manufacturing processes |

| Solvent Reduction/Recycling | Minimizing solvent use and implementing recycling protocols | Decreased solvent waste, lower volatile organic compound emissions | Medium-High - Requires investment in recycling infrastructure |

| Energy Efficient Processing | Temperature optimization and microwave-assisted synthesis | Reduced energy consumption, shorter reaction times | High - Significant cost savings in large-scale production |

Catalyst optimization represents a key aspect of green chemistry approaches in carbidopa ethyl production [5]. The use of barium hydroxide as an alkali catalyst in optimized molar ratios (typically 1.5-2.0 equivalents relative to the starting material) enhances reaction efficiency while minimizing catalyst waste [5]. This approach reduces the environmental impact associated with metal catalyst disposal while maintaining high product quality [5] [15].

Energy-efficient processing methods, including temperature optimization and microwave-assisted synthesis, contribute significantly to greener production of carbidopa ethyl [15] [20]. Research has demonstrated that careful temperature control not only improves product yield and quality but also reduces energy consumption [13] [20]. The determination of solubility parameters for methyldopa in supercritical carbon dioxide at various temperatures (313.2 to 343.2 K) and pressures (12 to 30 MPa) provides valuable data for optimizing green production processes [20].